2-(Isopropylamino)acetonitrile

Description

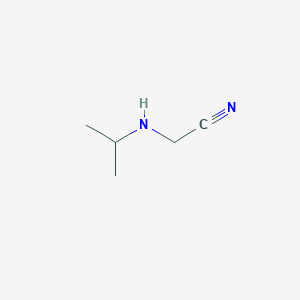

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2)7-4-3-6/h5,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMLHEAFFIUPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380949 | |

| Record name | 2-(isopropylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-80-6 | |

| Record name | 2-(isopropylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(propan-2-yl)amino]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Isopropylamino)acetonitrile CAS number

An In-Depth Technical Guide to 2-(Isopropylamino)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, discuss modern analytical characterization techniques, and survey its potential applications as a molecular building block. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and strategic utilization of this compound. The CAS Number for this compound is 16728-80-6 .[1][2] Its more common hydrochloride salt is registered under CAS Number 38737-90-5 .[3][4]

Introduction & Strategic Significance

This compound is an aliphatic aminonitrile that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its structure, featuring a secondary amine and a nitrile group on an ethyl backbone, offers two distinct and reactive functional handles. This duality makes it an attractive starting material for generating diverse libraries of compounds, particularly in the early stages of drug development. The nitrile group can be elaborated into amines, amides, or carboxylic acids, while the secondary amine provides a site for N-alkylation, acylation, or other modifications. Understanding the properties and reactivity of this molecule is crucial for leveraging its full synthetic potential.

Physicochemical & Handling Properties

A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting. The data presented below has been consolidated from leading chemical suppliers and safety data sheets.

Key Properties

All quantitative data for this compound and its common hydrochloride salt are summarized in the table below for ease of comparison.

| Property | This compound (Free Base) | This compound HCl | Source(s) |

| CAS Number | 16728-80-6 | 38737-90-5 | [1][2] |

| Molecular Formula | C₅H₁₀N₂ | C₅H₁₁ClN₂ | [2] |

| Molecular Weight | 98.15 g/mol | 134.61 g/mol | [2] |

| Appearance | Not specified; likely a liquid | Solid | [3] |

| Purity (Typical) | >95% | >95% | |

| Storage Temperature | Room Temperature | Room Temperature, Inert Atmosphere | [3] |

| InChI Key | GZZYFHKZHVRTGM-UHFFFAOYSA-N | GZZYFHKZHVRTGM-UHFFFAOYSA-N | [3] |

Safety, Handling, and Storage

As with all nitrile-containing compounds, this compound must be handled with care due to its potential toxicity. The nitrile group can be metabolized in the body to release cyanide, which can lead to toxic effects with a delayed onset.[5][6]

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7][8][9][10] It is also known to cause serious eye irritation.[7][8]

-

Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood.[8] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[7]

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[7][11] For the hydrochloride salt, storage under an inert atmosphere is recommended to prevent degradation.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Synthesis and Mechanistic Insights

The synthesis of α-aminonitriles is a cornerstone reaction in organic chemistry, most classically achieved via the Strecker synthesis. A similar, highly effective one-pot methodology can be applied for the preparation of this compound from readily available starting materials.

Experimental Protocol: One-Pot Synthesis

This protocol describes a modified Strecker-type reaction. The causality behind this choice is its high efficiency and the use of inexpensive, common reagents. The reaction proceeds through the in-situ formation of an iminium ion, which is then trapped by a cyanide nucleophile.

Reagents:

-

Isopropylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (for salt formation, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), combine isopropylamine (1.0 eq) with water.

-

Iminium Formation: While stirring vigorously, slowly add aqueous formaldehyde (1.0 eq) to the cooled amine solution. The reaction is exothermic; maintain the temperature below 10 °C. This step forms the corresponding N-isopropylmethaniminium ion in situ. The rationale for cooling is to control the reaction rate and prevent side reactions.

-

Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.05 eq) in a minimal amount of cold water. CAUTION: Sodium cyanide is extremely toxic. Handle only in a fume hood with appropriate PPE. Slowly add the cyanide solution dropwise to the reaction mixture. A white precipitate may form.

-

Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of starting materials.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. The use of an organic solvent isolates the less polar product from the aqueous salts and reagents.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process described above.

Caption: One-pot synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms the molecular structure and quantifies any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, with the mass spectrometer providing the mass-to-charge ratio of the parent ion and its fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals would include a septet and doublet for the isopropyl group, a singlet for the methylene group between the nitrogen and nitrile, and a broad singlet for the N-H proton.

-

¹³C NMR: Confirms the carbon skeleton. Distinct signals for the nitrile carbon, the isopropyl carbons, and the methylene carbon are expected.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A peak in the 3300-3400 cm⁻¹ region would indicate the N-H stretch of the secondary amine.

-

High-Performance Liquid Chromatography (HPLC): Acetonitrile is a common solvent in HPLC analysis, valued for its UV transparency and ability to dissolve a wide range of compounds.[5][12][13] HPLC with a UV or MS detector is an excellent method for determining the purity of this compound with high precision.[14][15][16]

Applications in Research and Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. It is classified as a key "Building Block and Intermediate" for creating more elaborate molecules.

Key Chemical Transformations

-

Nitrile Group Reduction: The nitrile can be readily reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). This transformation yields N¹-isopropylethane-1,2-diamine, a valuable bidentate ligand and pharmaceutical intermediate.

-

Nitrile Group Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(isopropylamino)acetic acid, a non-proteinogenic amino acid derivative.

-

Secondary Amine Functionalization: The N-H bond can be easily alkylated, acylated, or used in reductive amination reactions to build molecular complexity. For instance, reaction with an acyl chloride would yield an N-acyl-N-isopropylaminoacetonitrile.

Potential Synthetic Pathways Diagram

The diagram below visualizes the primary transformation pathways available from the this compound core structure, highlighting its versatility.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a strategically important chemical intermediate characterized by its dual functionality. Its straightforward synthesis and versatile reactivity make it a powerful tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, safe handling protocols, and potential synthetic transformations, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and complex molecules.

References

- This compound hydrochloride | 38737-90-5. Sigma-Aldrich.

- This compound hydrochloride | 38737-90-5. AA BLOCKS, INC. via Sigma-Aldrich.

- 16728-80-6|this compound. BLD Pharm.

- This compound hydrochloride. Crysdot LLC.

- This compound Price. Chemsrc.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- This compound hydrochloride | 38737-90-5.

- Acetonitrile. Wikipedia.

- The Pivotal Role of Acetonitrile in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

- Acetonitrile. Sciencemadness Wiki.

- Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. PubMed.

- SAFETY DATA SHEET - Acetonitrile. Science Interactive.

- Acetonitrile | CH3CN | CID 6342. PubChem - NIH.

- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex.

- Acetonitrile in the Pharmaceutical Industry. Silvari Group.

- Acetonitrile in the Pharmaceutical Industry. Lab Alley.

- Acetonitrile UHPLC Plus Highest Purity – Lowest Impurities. Sigma-Aldrich.

- This compound hydrochloride | 38737-90-5. ChemicalBook.

- Ensuring the Purity of Acetonitrile During Quality Control Testing.

Sources

- 1. 16728-80-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound Price at Chemsrc [chemsrc.com]

- 3. This compound hydrochloride | 38737-90-5 [sigmaaldrich.cn]

- 4. This compound hydrochloride | 38737-90-5 [chemicalbook.com]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. unigel.com.br [unigel.com.br]

- 10. scienceinteractive.com [scienceinteractive.com]

- 11. fishersci.com [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. silvarigroup.com [silvarigroup.com]

- 14. Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. americanlaboratory.com [americanlaboratory.com]

2-(Isopropylamino)acetonitrile molecular weight

An In-depth Technical Guide to 2-(Isopropylamino)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 16728-80-6), a versatile synthetic intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the molecule's fundamental physicochemical properties, provides a validated protocol for its synthesis, details its spectroscopic signature for characterization, discusses its applications, and outlines rigorous safety and handling procedures. The molecular weight of this compound is 98.15 g/mol .[1] This guide is structured to deliver not just procedural steps but also the underlying scientific rationale to ensure technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an aliphatic aminonitrile featuring a secondary amine and a nitrile functional group. This bifunctionality makes it a valuable building block in organic synthesis. The free base is often contrasted with its more common hydrochloride salt, which exhibits greater stability and ease of handling.[2]

Core Compound Data

| Identifier | Value | Source |

| IUPAC Name | 2-(propan-2-ylamino)acetonitrile | N/A |

| CAS Number | 16728-80-6 | [1][3] |

| Molecular Formula | C₅H₁₀N₂ | [1] |

| Molecular Weight | 98.15 g/mol | [1] |

| Canonical SMILES | CC(C)NCC#N | N/A |

| InChI Key | GZZYFHKZHVRTGM-UHFFFAOYSA-N |

Physicochemical Characteristics

While extensive experimental data for the free base is not widely published, properties can be inferred from its structure and data on analogous compounds. The compound is expected to be a liquid at room temperature, soluble in a range of organic solvents.[4]

| Property | Predicted Value / Information | Rationale / Notes |

| Appearance | Colorless to pale yellow liquid | Based on similar short-chain aminonitriles. |

| Boiling Point | Not available | Expected to be lower than its hydrochloride salt. |

| Solubility | Soluble in water, ethanol, chloroform, ethyl acetate | The polar amine and nitrile groups confer solubility in polar solvents.[4][5] |

| Stability | The free base may be less stable than its hydrochloride salt. | Amines can be susceptible to oxidation. The salt form is generally more crystalline and stable. |

Synthesis and Purification

The synthesis of α-aminonitriles like this compound can be effectively achieved via a variation of the Strecker synthesis. This one-pot methodology is efficient and utilizes readily available starting materials. The causality behind this choice of reaction is its high atom economy and convergence, assembling the core structure in a single synthetic operation.

Illustrative Synthetic Protocol

This protocol is adapted from established methods for analogous α-aminonitriles and should be performed by trained personnel under a chemical fume hood due to the potential evolution of hydrogen cyanide.[6]

Reaction Scheme: (CH₃)₂CHNH₂ (Isopropylamine) + CH₂O (Formaldehyde) + NaCN (Sodium Cyanide) → (CH₃)₂CHNHCH₂CN (this compound) + NaOH

Step-by-Step Methodology:

-

Bisulfite Adduct Formation: In a 500 mL flask, dissolve 31.2 g (0.3 moles) of sodium bisulfite in 75 mL of water. Add 22.5 mL of a 37% aqueous formaldehyde solution (0.3 moles). Warm the mixture gently to 60°C to facilitate adduct formation, then cool to 20°C.

-

Expertise & Experience: The initial formation of the formaldehyde bisulfite adduct is a critical control step. It prevents the uncontrolled polymerization of formaldehyde and moderates its reactivity, ensuring a clean reaction with the amine.

-

-

Amine Addition: To the cooled solution, add 17.7 g (0.3 moles) of isopropylamine dropwise while stirring. Maintain the temperature below 30°C. Allow the mixture to stir for 1 hour.

-

Cyanide Addition: While maintaining vigorous stirring, slowly add a solution of 14.7 g (0.3 moles) of sodium cyanide in 40 mL of water. Caution: This step is highly exothermic and may evolve toxic hydrogen cyanide gas. Ensure the pH remains basic and the temperature is controlled. Stir for 2-3 hours.

-

Trustworthiness: The reaction's self-validating nature comes from monitoring the temperature. A controlled exotherm indicates the desired nucleophilic substitution is proceeding as planned. Runaway temperatures could signal side reactions or unsafe conditions.

-

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the molecule's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[7]

-

¹H NMR:

-

Septet (~3.0-3.2 ppm, 1H): Corresponds to the methine (-CH) proton of the isopropyl group, split by the six adjacent methyl protons.[8]

-

Singlet (~3.4-3.6 ppm, 2H): Represents the methylene (-CH₂-) protons situated between the amine and nitrile groups.

-

Broad Singlet (~1.5-2.5 ppm, 1H): This variable signal corresponds to the amine (-NH) proton. Its chemical shift and appearance can vary with concentration and temperature.

-

Doublet (~1.1-1.2 ppm, 6H): Represents the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl moiety, split by the single methine proton.[8]

-

-

¹³C NMR:

-

~118-120 ppm: Quaternary carbon of the nitrile (-C≡N) group.[9]

-

~48-52 ppm: The methine carbon (-CH) of the isopropyl group.

-

~40-45 ppm: The methylene carbon (-CH₂-) adjacent to the amine.

-

~20-23 ppm: The two equivalent methyl carbons (-CH₃) of the isopropyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Rationale |

| ~3300-3350 | N-H Stretch | Weak to medium, sharp | Characteristic of secondary amines. |

| ~2950-2980 | C-H Stretch (sp³) | Strong, sharp | Aliphatic C-H bonds of the isopropyl and methylene groups. |

| ~2240-2260 | C≡N Stretch | Medium to strong, sharp | Key diagnostic peak for the nitrile functional group. [10][11] |

| ~1450-1470 | C-H Bend | Medium | Methylene and methyl scissoring/bending vibrations. |

The C≡N stretch is particularly informative. Its frequency is sensitive to the local electronic environment and can be used to monitor reaction progress or coordination to metal ions.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 98.1 is expected, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 83: Loss of a methyl group ([M-15]⁺).

-

m/z = 58: Cleavage yielding the isopropylaminomethyl cation ([(CH₃)₂CHNHCH₂]⁺).

-

m/z = 43: Isopropyl cation ([(CH₃)₂CH]⁺).

-

Applications in Research and Drug Development

Acetonitrile and its derivatives are fundamental building blocks in organic synthesis and the pharmaceutical industry.[14][15][16][17][18] this compound serves as a versatile intermediate.

-

Synthetic Building Block: The primary application is as a two-carbon synthon. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This allows for the introduction of an isopropylamino-ethyl or related moiety into a larger target molecule.

-

Precursor to Heterocycles: The aminonitrile functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Fragment-Based Drug Discovery: Small, functionalized molecules like this can be used in fragment-based screening to identify new binding motifs for biological targets.

Safety, Handling, and Disposal

Proper handling of this compound is critical. Its hazards are a composite of those associated with aliphatic amines (irritation) and nitriles (toxicity). The safety profile of acetonitrile itself—being flammable and harmful upon ingestion, inhalation, or skin contact—serves as a crucial reference.[19][20]

Hazard Summary

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[19][20] P261, P270, P280.[21] |

| Skin Corrosion/Irritation | Irritant | H315: Causes skin irritation.[21] P264, P302+P352.[21] |

| Eye Damage/Irritation | Serious Eye Irritation | H319: Causes serious eye irritation.[19] P305+P351+P338.[21] |

| Flammability | Flammable Liquid (Predicted) | H225/H226: Highly flammable liquid and vapor (based on acetonitrile).[22] P210: Keep away from heat/sparks/open flames.[22] |

Safe Handling and Storage Workflow

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is often suitable, but check manufacturer recommendations), and splash-proof safety goggles or a face shield.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and strong oxidizing agents.[22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Caption: A standard workflow for the safe handling of aminonitrile compounds.

References

-

Crysdot LLC. This compound hydrochloride. Available at: [Link]

-

PubChem. 2-(2,4-Difluorophenyl)-2-(propylamino)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Unigel. SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Available at: [Link]

-

Chemsrc. This compound Price. Available at: [Link]

-

PubChem. Acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available at: [Link]

-

INEOS Nitriles. Bio-Based Acetonitrile: A Game Changer for Pharmaceuticals. Available at: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Supporting Information. Available at: [Link]

-

NIST. 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Acetonitrile. Available at: [Link]

-

PubChem. 2-(Isopropylsulfonyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. DIETHYLAMINOACETONITRILE. Available at: [Link]

-

ChemComplex. Acetonitrile in Pharmaceutical Synthesis. Available at: [Link]

-

PubMed. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. National Library of Medicine. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Acetonitrile. Available at: [Link]

-

PubMed Central. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. National Library of Medicine. Available at: [Link]

- Google Patents. Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Available at: [Link]

-

Royal Society of Chemistry. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available at: [Link]

-

NIST. Acetonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Study.com. Acetonitrile | Structure, Formula & Properties. Available at: [Link]

-

PubMed. Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry. National Library of Medicine. Available at: [Link]

-

Sciencemadness Wiki. Acetonitrile. Available at: [Link]

-

American Chemical Society. Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. Available at: [Link]

-

The Journal of Physical Chemistry B. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Available at: [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

-

NIST. Acetonitrile, (dimethylamino)-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. Available at: [Link]

-

ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

-

ResearchGate. Infrared spectra of pure acetonitrile 15 N ice (A) and difference.... Available at: [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

-

NIST. Acetonitrile Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Bohrium. The Importance of Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

Sources

- 1. This compound Price at Chemsrc [chemsrc.com]

- 2. 38737-90-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. 16728-80-6|this compound|BLD Pharm [bldpharm.com]

- 4. alpha-[2-[bis(isopropyl)amino]ethyl]-alpha-isobutylpyridine-2-acetonitrile | 78833-05-3 [amp.chemicalbook.com]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Isopropylamine(75-31-0) 1H NMR spectrum [chemicalbook.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bio-Based Acetonitrile: A Game Changer for Pharmaceuticals [kangyangintl.com]

- 15. chemcomplex.com [chemcomplex.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. laballey.com [laballey.com]

- 19. unigel.com.br [unigel.com.br]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. aksci.com [aksci.com]

- 22. fishersci.com [fishersci.com]

physical properties of 2-(Isopropylamino)acetonitrile

An In-depth Technical Guide to the Physical Properties of 2-(Isopropylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of interest in synthetic chemistry and drug discovery, incorporating both a secondary amine and a nitrile functional group. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, outlines standard experimental methodologies for their determination, and offers insights grounded in the principles of physical organic chemistry.

Molecular Structure and Chemical Identity

A foundational understanding of a molecule's physical properties begins with its structure. This compound possesses a simple aliphatic backbone with two key functional groups that dictate its chemical behavior and physical characteristics.

-

Isopropylamino Group: A secondary amine that imparts basicity and the capacity for hydrogen bonding.

-

Acetonitrile Moiety: The nitrile group introduces polarity and is a site for potential hydrolysis or reduction.

The interplay of these two groups governs the molecule's solubility, boiling point, and spectroscopic signature.

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Tabulated Physical Properties

The following table summarizes the key and its hydrochloride salt. It is important to note that while some data is available from commercial suppliers, many of the physical properties have not been experimentally determined and published in peer-reviewed literature. In such cases, predicted values or data from structurally similar compounds are provided for guidance and are clearly marked.

| Property | This compound (Free Base) | This compound HCl | Data Source |

| CAS Number | 16728-80-6 | 38737-90-5 | Commercial Supplier Data[1] |

| Molecular Formula | C₅H₁₀N₂ | C₅H₁₁ClN₂ | - |

| Molecular Weight | 98.15 g/mol | 134.61 g/mol | Calculated[2][3] |

| Appearance | Colorless to light yellow liquid (Predicted) | White to off-white solid | Predicted/Supplier Data |

| Boiling Point | ~150-160 °C (Estimated) | Decomposes (Predicted) | Estimated based on similar compounds |

| Melting Point | Not available | Not available | - |

| Density | ~0.85-0.90 g/cm³ (Estimated) | Not applicable | Estimated |

| Solubility | Soluble in water and common organic solvents | Soluble in water | Predicted based on structure[4][5] |

| pKa (of conjugate acid) | ~8-9 (Estimated) | Not applicable | Estimated based on isopropylamine |

In-Depth Analysis of Key Physical Properties

Boiling Point and Vapor Pressure

The boiling point of a liquid is a critical parameter for its purification by distillation and for understanding its volatility. For this compound, the presence of a secondary amine capable of hydrogen bonding would suggest a significantly higher boiling point than a non-hydrogen bonding compound of similar molecular weight.

-

Causality: The intermolecular hydrogen bonds between the N-H group of one molecule and the nitrogen lone pair of another require additional energy to overcome, thus elevating the boiling point. The nitrile group also contributes to the molecule's polarity, further increasing intermolecular forces.

-

Estimation: Based on structurally related compounds such as isopropylamine (boiling point ~32-34 °C) and the much larger contribution of the cyanomethyl group, the boiling point is estimated to be in the range of 150-160 °C at atmospheric pressure.

Experimental Protocol for Boiling Point Determination:

A standard method for determining the boiling point of a small sample is using a Thiele tube.

-

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility

The solubility profile of a compound is crucial for its application in solution-phase reactions, extractions, and chromatography.

-

"Like Dissolves Like": The presence of both a polar nitrile group and a hydrogen-bonding amine group suggests that this compound will be soluble in a wide range of solvents.[4]

-

Protic Solvents: It is expected to be freely miscible with water and alcohols (e.g., methanol, ethanol) due to hydrogen bonding.[5]

-

Aprotic Polar Solvents: Good solubility is also predicted in solvents like acetonitrile, DMSO, and DMF.

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexanes is likely to be limited.

Experimental Workflow for Solubility Determination:

Caption: A simple workflow for the qualitative assessment of solubility.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[6][7]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~ 3.5-3.7 ppm (singlet, 2H): The two protons of the methylene group (CH₂) adjacent to the nitrile. The electronegativity of the nitrile group shifts these protons downfield.

-

δ ~ 2.8-3.0 ppm (septet, 1H): The methine proton (CH) of the isopropyl group, split by the six adjacent methyl protons.

-

δ ~ 1.5-2.0 ppm (broad singlet, 1H): The amine proton (NH). The chemical shift and appearance of this peak can vary with concentration and the presence of water.

-

δ ~ 1.0-1.2 ppm (doublet, 6H): The six equivalent protons of the two methyl groups (CH₃) of the isopropyl group, split by the adjacent methine proton.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~ 118-120 ppm: The quaternary carbon of the nitrile group (C≡N).

-

δ ~ 48-52 ppm: The methine carbon (CH) of the isopropyl group.

-

δ ~ 35-40 ppm: The methylene carbon (CH₂) adjacent to the nitrile.

-

δ ~ 22-24 ppm: The two equivalent methyl carbons (CH₃) of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

Expected IR Absorption Bands:

-

~3300-3400 cm⁻¹ (weak to medium, sharp): N-H stretch of the secondary amine.

-

~2950-2850 cm⁻¹ (strong, sharp): C-H stretching of the aliphatic groups.

-

~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch of the nitrile group. This is a very characteristic peak.

-

~1100-1200 cm⁻¹ (medium): C-N stretching of the amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10][11]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 98, corresponding to the molecular weight of the compound.

-

Base Peak: The most intense peak is likely to be at m/z = 83, resulting from the loss of a methyl group ([M-15]⁺). Alpha-cleavage is a common fragmentation pathway for amines.

-

Other Fragments: Other significant fragments would be expected from the cleavage of the C-C bond between the methylene and the amine, and further fragmentation of the isopropyl group.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from its functional groups.

-

Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Amines can be corrosive and irritating to the skin and eyes. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Flammability: The compound is likely a combustible liquid. Keep away from open flames and sources of ignition.

Conclusion

This compound is a molecule with significant potential in chemical synthesis. This guide has provided a detailed overview of its key physical properties, combining available data with scientifically grounded predictions. The outlined experimental protocols serve as a practical reference for researchers seeking to characterize this compound in their own laboratories. As with any chemical, a thorough understanding of its properties is the first step towards its safe and effective application.

References

- Sigma-Aldrich, Safety Data Sheet for a related compound. (Please note: A specific SDS for this compound was not found, this reference is to a representative safety document for a similar chemical class).

- Alkyl Amines Chemicals Limited, ACETONITRILE Product Inform

- PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 6342, Acetonitrile.

- Cambridge Isotope Laboratories, Inc.

- ResearchGate, ESI mass spectrum of the acetonitrile solution of 2a.

- Doc Brown's Chemistry, Mass spectrum of propan-2-amine.

- PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol.

- Crysdot LLC, this compound hydrochloride Product Page.

- BLD Pharm, 16728-80-6 | this compound Product Page.

- Amazon S3, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Gaylord Chemical, Acetonitrile Solvent Properties.

- Capot Chemical, Specifications of this compound hydrochloride.

- Wikipedia, Acetonitrile.

- Fisher Scientific, Acetonitrile.

- RefractiveIndex.INFO, Refractive index of C2H3N (Acetonitrile) - Kozma.

- Doc Brown's Chemistry, Infrared spectrum of propan-2-amine.

- Sigma-Aldrich, Solvent Miscibility Table.

- Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts.

- NIST, Acetonitrile - NIST Chemistry WebBook.

- RefractiveIndex.INFO, Refractive index of C2H3N (Acetonitrile) - Moutzouris.

- NIST, 2-(Diethylamino)acetonitrile - NIST Chemistry WebBook.

- University of Wisconsin-Madison, NMR Spectroscopy D

- ACS Publications, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- RefractiveIndex.INFO, Refractive index of C2H3N (Acetonitrile) - Chang.

- LC-GC, Are acetonitrile and water mutually soluble under all conditions?

- ResearchGate, Infrared spectra of pure acetonitrile 15 N ice.

- Sigma-Aldrich, 2-(Isopropylamino)ethanol 70% Product Page.

- NIST, Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)- - NIST Chemistry WebBook.

- SpectraBase, 2-(Isopropylamino)ethanol.

- NIST, 2-(Diethylamino)acetonitrile - Mass Spectrum.

- NIST, Acetonitrile - IR Spectrum.

- NIST, Acetonitrile - Mass Spectrum and other d

- MassBank, ACETONITRILE; EI-B; MS.

- Burdick & Jackson, Refractive Index of Solvents.

- ChemicalBook, alpha-[2-[bis(isopropyl)amino]ethyl]-alpha-isobutylpyridine-2-acetonitrile.

- ChemSrc, this compound Price.

- IndiaMART, Acetonitrile Chemical Boiling Point.

- Sciencemadness Wiki, Acetonitrile.

Sources

- 1. 16728-80-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound Price at Chemsrc [chemsrc.com]

- 3. capotchem.com [capotchem.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Are acetonitrile and water mutually soluble under all conditions_ [uhplcslab.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

2-(Isopropylamino)acetonitrile chemical structure

An In-Depth Technical Guide to 2-(Isopropylamino)acetonitrile

Introduction and Strategic Importance

This compound stands as a pivotal intermediate in modern organic synthesis and medicinal chemistry. As an α-aminonitrile, its strategic importance is derived from its inherent bifunctional nature: a nucleophilic secondary amine and a versatile nitrile group poised for a variety of transformations.[1] This duality allows for its application as a robust building block in the synthesis of N-substituted amino acids, diamines, and, most notably, a diverse array of nitrogen-containing heterocycles which form the core scaffolds of numerous pharmaceuticals and agrochemicals.[2][3]

This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, grounded in established chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and validated protocols necessary to effectively utilize this compound in their work.

Table 1: Chemical Profile of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonym(s) | (isopropylamino)acetonitrile |

| CAS Number | 16728-80-6 |

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.15 g/mol |

| Form (Hydrochloride Salt) | Solid[4] |

| CAS (Hydrochloride Salt) | 38737-90-5[5] |

| Molecular Formula (HCl) | C₅H₁₁ClN₂[5] |

| Molecular Weight (HCl) | 134.61 g/mol [5] |

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its reactivity. The structure features a central α-carbon bonded to a secondary amine, a nitrile group, and two hydrogens. The secondary amine is substituted with an isopropyl group, which imparts specific steric and electronic properties that can influence reaction kinetics and selectivity.

Caption: Chemical structure of this compound.

Synthesis: The Strecker Reaction

The most direct and industrially scalable method for preparing this compound is a variation of the classic Strecker synthesis.[6] This robust three-component reaction involves the condensation of an amine, an aldehyde (or its equivalent), and a cyanide source.[7][8] For the synthesis of this specific N-substituted aminonitrile, isopropylamine, formaldehyde, and a cyanide salt are the key reactants.

Causality of Experimental Design: The reaction proceeds via the in situ formation of an N-isopropylmethaniminium ion. Isopropylamine first attacks the carbonyl carbon of formaldehyde. Subsequent dehydration, which is often acid-catalyzed, generates the electrophilic iminium ion.[9][10] The cyanide anion (from NaCN or KCN) then acts as a potent nucleophile, attacking the iminium carbon to form the stable α-aminonitrile product.[6] Using a cyanide salt instead of highly toxic HCN gas is a critical safety and handling consideration.[11]

Caption: Strecker synthesis pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established Strecker methodologies. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add isopropylamine (1.0 eq) and an equal volume of methanol.

-

Cool the flask to 0-5 °C in an ice-water bath.

-

-

Iminium Ion Formation:

-

Slowly add an aqueous solution of formaldehyde (37%, 1.0 eq) dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete. The causality here is to allow for the complete formation of the iminium ion before introducing the cyanide nucleophile, which maximizes yield and minimizes side reactions.

-

-

Cyanation:

-

In a separate beaker, dissolve sodium cyanide (NaCN, 1.05 eq) in a minimal amount of cold water. Caution: NaCN is acutely toxic. Handle with extreme care.

-

Add the aqueous NaCN solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a liquid oil. Purify by vacuum distillation to obtain this compound as a clear liquid. The purity should be verified by GC-MS and NMR.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its amine and nitrile functionalities, making it a versatile precursor for a wide range of molecular scaffolds.[3]

-

Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding N-isopropylglycine, a non-proteinogenic N-substituted amino acid.[6][11] This is a direct and efficient route to this class of compounds.

-

Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields N¹-isopropylethane-1,2-diamine, a useful building block for ligands and pharmaceuticals.[11]

-

Gateway to Heterocycles: The bifunctional nature of the molecule is ideal for constructing nitrogen-containing heterocycles.[2] For example, it can undergo reactions that involve both the amine and the nitrile (or a derivative thereof) in intramolecular cyclizations to form imidazoles, thiazoles, and other important ring systems.[12]

-

Acyl Anion Equivalent: Upon deprotonation of the α-carbon (adjacent to the nitrile), the resulting carbanion can act as a nucleophile, effectively serving as a masked acyl anion equivalent in C-C bond-forming reactions.[3]

Caption: Key reactivity pathways of this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a septet for the methine proton (-CH) of the isopropyl group, a doublet for the two methyl groups (-(CH₃)₂) of the isopropyl moiety, a singlet for the methylene protons (-CH₂-), and a broad singlet for the amine proton (-NH), which may exchange with D₂O. In CDCl₃, the approximate shifts would be: δ ~3.5-3.7 (s, 2H, -CH₂CN), δ ~2.8-3.0 (septet, 1H, -CH(CH₃)₂), δ ~1.1-1.2 (d, 6H, -CH(CH₃)₂). The N-H proton signal is variable.[13]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nitrile carbon (δ ~118-120 ppm), the isopropyl methine and methyl carbons, and the methylene carbon.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[15] A peak in the range of 3300-3500 cm⁻¹ will correspond to the N-H stretch of the secondary amine.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage at the α-carbon.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that safety is the paramount consideration when working with α-aminonitriles. Their toxicity profile is primarily linked to the nitrile functional group.

Trustworthiness through Self-Validating Protocols: A safe protocol is a self-validating one. This means having engineering controls, administrative procedures, and PPE that are rigorously checked and verified before any work begins.

Table 2: Hazard and Safety Information

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Aminonitriles can metabolize to release cyanide, leading to symptoms similar to cyanide poisoning.[16] Prevention: Use only in a well-ventilated fume hood. Avoid all personal contact, including inhalation of vapors. Wear appropriate PPE at all times.[17][18] |

| Chemical Reactivity | Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas. Prevention: Store away from acids, strong oxidizing agents, and sources of ignition.[17] |

| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Body Protection: Flame-retardant lab coat. Respiratory: Use is confined to a fume hood.[17] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic substances. Keep away from incompatible materials.[17][19][20] |

| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Do not allow entry into drains. Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.[16] |

| First Aid | Inhalation: Move to fresh air immediately. Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Eye Contact: Flush eyes with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. In all cases, seek immediate medical attention. [16][21] |

Conclusion

This compound is more than a simple chemical; it is a versatile tool for molecular construction. Its straightforward synthesis via the Strecker reaction and the predictable, high-value transformations of its functional groups make it an indispensable intermediate for researchers in both academic and industrial settings. A thorough understanding of its reactivity, coupled with a rigorous and unwavering commitment to safety, allows scientists to harness its full potential in the development of novel therapeutics and complex organic molecules.

References

-

Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry, 20(41), 13064-77. doi: 10.1002/chem.201403956. Available from: [Link]

-

SciSpace. (2014). Heterocycles from α‐Aminonitriles. Retrieved January 14, 2026, from [Link]

-

Vu, T. H. T., L'hermite, E., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. doi: 10.3390/life8040043. Available from: [Link]

-

Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 14, 2026, from [Link]

-

de Wal, V., Cools, F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1639-1650. doi: 10.1021/acsomega.0c04908. Available from: [Link]

-

Capot Chemical. (n.d.). Specifications of this compound hydrochloride. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 14, 2026, from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Acetonitrile diisopropylamine. Retrieved January 14, 2026, from [Link]

-

WorkSafe Queensland. (2020). Ammonium nitrate storage and handling. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved January 14, 2026, from [Link]

-

PubMed. (2022). Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved January 14, 2026, from [Link]

-

SafeWork SA. (n.d.). SAFE STORAGE AND HANDLING OF AMMONIUM NITRATE (AN). Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2022). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved January 14, 2026, from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heterocycles from α-aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 4. This compound hydrochloride | 38737-90-5 [sigmaaldrich.cn]

- 5. capotchem.com [capotchem.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 12. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isopropylamine(75-31-0) 1H NMR spectrum [chemicalbook.com]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 15. researchgate.net [researchgate.net]

- 16. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 20. safework.sa.gov.au [safework.sa.gov.au]

- 21. ACETONITRILE - Alkyl Amines Chemicals Limited [alkylamines.com]

An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(isopropylamino)acetonitrile hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details a robust and accessible synthetic methodology based on the well-established Strecker synthesis. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and best practices for purification and characterization. This guide is intended to equip researchers with the necessary knowledge to confidently and safely produce high-purity this compound hydrochloride in a laboratory setting.

Introduction: Strategic Importance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, most notably α-amino acids and their derivatives. The inherent reactivity of the nitrile and amino functionalities allows for diverse chemical transformations, making them indispensable synthons in medicinal chemistry and drug discovery. This compound, in particular, is a key precursor for various biologically active compounds, where the isopropylamino moiety can impart specific physicochemical properties such as lipophilicity and metabolic stability. This guide focuses on a practical and efficient laboratory-scale synthesis of its hydrochloride salt, which offers improved handling and stability.

Synthetic Strategy: The Strecker Synthesis Approach

The most direct and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis.[1][2][3] This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. For the synthesis of this compound, a variation of this reaction using formaldehyde, isopropylamine, and a cyanide salt is the most logical and efficient approach.

The choice of the Strecker synthesis is underpinned by several key advantages:

-

Atom Economy: It is a convergent process that efficiently assembles the target molecule from readily available starting materials.

-

Versatility: The reaction is broadly applicable to a wide range of aldehydes, ketones, and amines.

-

Operational Simplicity: The reaction can typically be performed in a single reaction vessel under mild conditions.

A highly analogous and well-documented procedure is the synthesis of diethylaminoacetonitrile, as detailed in Organic Syntheses, which provides a reliable foundation for the protocol described herein.[1]

Mechanistic Insights

The reaction proceeds through a series of well-understood steps, beginning with the formation of an iminium ion intermediate.

-

Iminium Ion Formation: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of the corresponding N-isopropylmethaniminium ion.

-

Nucleophilic Attack of Cyanide: The cyanide anion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond, yielding the desired this compound free base.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a reliable procedure for a homologous compound and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |

| Sodium Bisulfite (NaHSO₃) | 104.06 | 1.0 | 104 g |

| Formaldehyde (37% aq. soln.) | 30.03 | 1.0 | 81 mL |

| Isopropylamine | 59.11 | 1.0 | 87 mL (60 g) |

| Sodium Cyanide (NaCN) | 49.01 | 1.0 | 49 g |

| Diethyl Ether | 74.12 | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

| Hydrochloric Acid (conc.) | 36.46 | - | As needed |

Synthesis of this compound (Free Base)

-

Formation of the Bisulfite Adduct: In a 1 L beaker, dissolve 104 g (1.0 mol) of sodium bisulfite in 300 mL of water. To this solution, add 81 mL (1.0 mol) of a 37% formaldehyde solution and warm the mixture to approximately 60°C.

-

Causality Insight: The formation of the formaldehyde-bisulfite adduct is a crucial step for safety and reaction control. It mitigates the volatility of free formaldehyde and allows for a more controlled release of the aldehyde in the subsequent reaction with the amine.

-

-

Addition of Isopropylamine: Cool the solution to 35°C and add 87 mL (1.0 mol) of isopropylamine with stirring. Allow the mixture to stand for 2 hours.

-

Cyanide Addition: In a well-ventilated fume hood, carefully add a solution of 49 g (1.0 mol) of sodium cyanide in 150 mL of water to the reaction mixture with vigorous stirring.

-

Safety Precaution: Sodium cyanide is highly toxic. Handle with extreme care and ensure appropriate personal protective equipment is worn. The reaction should be conducted in a fume hood to avoid inhalation of any potentially evolved hydrogen cyanide gas.

-

-

Extraction and Drying: After stirring for 1.5 hours, two layers should form. Separate the upper organic layer (the product) and extract the aqueous layer with two 100 mL portions of diethyl ether. Combine the organic layer and the ethereal extracts. Dry the combined organic phase over anhydrous magnesium sulfate.

-

Purification by Vacuum Distillation: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by vacuum distillation. This step is critical to remove any non-volatile impurities and unreacted starting materials.

Formation of this compound Hydrochloride

-

Dissolution: Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.[4] The hydrochloride salt will precipitate out of the solution as a white solid.

-

Causality Insight: The hydrochloride salt is generally a crystalline solid with higher stability and is less odorous than the free amine, making it easier to handle and store. The use of an anhydrous solvent is essential to prevent the co-precipitation of water and to obtain an anhydrous salt.[2]

-

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Purification and Characterization

Purification

-

Recrystallization: For obtaining a highly pure product, the hydrochloride salt can be recrystallized.[5] A suitable solvent system would typically involve a polar protic solvent in which the salt is soluble at elevated temperatures and less soluble at lower temperatures. A mixture of ethanol and diethyl ether is often effective for recrystallizing amine hydrochlorides.

Caption: A typical workflow for the purification of this compound hydrochloride.

Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed by a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the methylene protons adjacent to the nitrile and amino groups, and a broad singlet for the amine proton (which may exchange with deuterium in deuterated solvents).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl group, the methylene carbon, and the nitrile carbon.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2200-2260 cm⁻¹.[7] The N-H stretching vibrations of the secondary amine will also be present.

-

Mass Spectrometry (MS): The mass spectrum of the free base would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group from the isopropyl moiety.[8]

Conclusion

The synthesis of this compound hydrochloride via a modified Strecker synthesis is a reliable and efficient method suitable for laboratory-scale production. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate. Proper purification and thorough characterization are paramount to ensure the quality of the final product for its intended applications in research and development.

References

-

Allen, C. F. H.; VanAllan, J. A. Diethylaminoacetonitrile. Org. Synth.1947 , 27, 20. DOI: 10.15227/orgsyn.027.0020. [Link]

-

University of Colorado, Boulder. Recrystallization. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Clarke, H. T.; Read, R. R. Methyleneaminoacetonitrile. Org. Synth.1925 , 5, 74. DOI: 10.15227/orgsyn.005.0074. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Gaudry, R. Glycolonitrile. Org. Synth.1947 , 27, 41. DOI: 10.15227/orgsyn.027.0041. [Link]

-

Mian, M. Y.; et al. Hydrochloride Salt of the GABAkine KRM-II-81. Molbank2022 , 2022(2), M1382. [Link]

-

ResearchGate. How to make a salt of a novel compound? [Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

PubChem. 2-(Isopropylamino)ethanol. [Link]

-

ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. [Link]

-

National Institutes of Health. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

-

NIST WebBook. Acetonitrile. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Wikipedia. Glycolonitrile. [Link]

-

Roberts, J. D.; et al. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Org. Synth.1953 , 33, 29. DOI: 10.15227/orgsyn.033.0029. [Link]

-

PubChem. 2-(Isopropylamino)ethanol solubility. [Link]

- Atta-ur-Rahman. Basic 1H- and 13C-NMR Spectroscopy.

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

- U.S.

-

Crysdot LLC. This compound hydrochloride. [Link]

-

NIST WebBook. 2-(Diethylamino)acetonitrile. [Link]

-

SpectraBase. 2-(Isopropylamino)ethanol. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 3. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(Isopropylamino)acetonitrile mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(Isopropylamino)acetonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the mechanism of action of this compound, an aliphatic nitrile. The core of its biological activity and toxicity is not derived from the parent molecule itself but from its metabolic activation. This document elucidates the enzymatic processes involved, the subsequent release of highly toxic metabolites, and the molecular pathways through which these metabolites exert their cytotoxic effects. We will detail the pivotal role of the Cytochrome P450 monooxygenase system in initiating a cascade that leads to the formation of hydrogen cyanide and formaldehyde. Furthermore, this guide presents validated experimental protocols for investigating this mechanism, offering researchers a practical framework for empirical validation.

Introduction: The Chemical Identity and Biological Significance

This compound belongs to the family of aliphatic nitriles. Structurally, it is a simple molecule featuring an isopropylamino group and a nitrile group attached to a central methylene carbon.

-

Chemical Formula: C₅H₁₀N₂

-

Structure: (CH₃)₂CHNHCH₂CN

While the parent compound has limited intrinsic biological reactivity, its significance in toxicology and pharmacology stems entirely from its bioactivation. The toxicity of aliphatic nitriles is a well-established principle rooted in their metabolic conversion to cyanide.[1][2] Understanding this metabolic pathway is paramount to predicting the compound's toxicological profile and designing appropriate safety and handling protocols.

Metabolic Activation: The Genesis of Toxicity

The mechanism of action is initiated by oxidative metabolism, primarily occurring in the liver. This process converts the relatively inert parent nitrile into highly reactive and toxic species.

The Central Role of Cytochrome P450 Enzymes

The metabolic activation of this compound is mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][4] Specifically, studies on analogous simple nitriles like acetonitrile implicate the acetone-inducible CYP2E1 isozyme as a key catalyst.[5][6][7] This enzymatic reaction is dependent on the presence of both molecular oxygen and NADPH as a cofactor.[5]

The primary metabolic attack occurs via hydrogen atom abstraction from the α-carbon (the carbon atom adjacent to the nitrile group).[3][6] This initial oxidative step is the rate-limiting factor in the toxification cascade. The reaction leads to the formation of a highly unstable cyanohydrin intermediate.[6]

Spontaneous Decomposition and Release of Toxicants

The cyanohydrin intermediate is transient and rapidly undergoes spontaneous, non-enzymatic decomposition. This breakdown releases three key products:

-

Hydrogen Cyanide (HCN): The principal agent of acute systemic toxicity.[8][9][10]

-

Formaldehyde (CH₂O): A potent cytotoxic agent and carcinogen.[11][12]

-

Isopropylamine: The remaining fragment of the parent molecule.

The delayed onset of toxicity often observed with nitrile poisoning is a direct consequence of this reliance on metabolic conversion to release the active toxicant, cyanide.[9][10]

Caption: Metabolic pathway of this compound.

Molecular Mechanisms of Cytotoxicity

The profound toxicity of this compound is a composite of the distinct and severe effects of its two primary toxic metabolites: hydrogen cyanide and formaldehyde.

Cyanide: Inhibition of Cellular Respiration

The mechanism of cyanide toxicity is one of the most well-understood in toxicology.

-

Target: Cyanide has a high affinity for ferric iron (Fe³⁺) and potently binds to the Fe³⁺ in the heme a₃ component of Cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[8]

-

Effect: This binding reversibly inhibits the enzyme, halting the transfer of electrons to oxygen. This effectively shuts down aerobic respiration and the production of ATP.[8]

-

Result: The cell is forced into anaerobic metabolism, leading to a rapid accumulation of lactic acid and profound metabolic acidosis. This state, known as histotoxic anoxia, means that cells are unable to utilize oxygen, even when it is plentiful in the blood.[10] The resulting cellular energy crisis leads to rapid cell death, with the central nervous system and heart being particularly vulnerable.[10][13]

Formaldehyde: Indiscriminate Cellular Damage

Formaldehyde is a highly reactive electrophile that causes toxicity through multiple mechanisms.[11]

-

Target: Due to its high reactivity, formaldehyde does not have a single target. It readily reacts with primary amines, thiols, hydroxyls, and amides. This allows it to form covalent bonds and cross-links with macromolecules like proteins and DNA.[14]

-

Effect: The cross-linking of proteins disrupts their structure and function, leading to enzyme inactivation and cellular dysfunction. DNA-protein cross-links are genotoxic and can interfere with replication and transcription, contributing to mutagenicity and carcinogenicity.[11]

-

Result: Formaldehyde exposure leads to direct cellular damage, inflammation, and apoptosis.[15] It is a severe irritant to mucous membranes of the eyes and respiratory tract.[12][14]

Quantitative Toxicity Data Summary

| Compound | Primary Target | Key Toxic Effect |

| Hydrogen Cyanide | Cytochrome c oxidase (Mitochondria) | Inhibition of cellular respiration, histotoxic anoxia[8] |

| Formaldehyde | Proteins, DNA, various macromolecules | Covalent modification, cross-linking, enzyme inactivation[14] |

Recommended Experimental Protocols for Mechanistic Validation